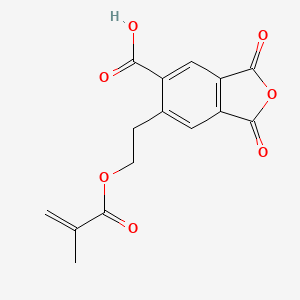
6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is a complex organic compound that belongs to the class of methacrylate monomers. This compound is characterized by its unique structure, which includes a methacryloyloxy group, a dioxo group, and a carboxylic acid group. It is widely used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the esterification of methacrylic acid with a suitable alcohol, followed by the introduction of the dioxo and carboxylic acid groups. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction conditions and higher yields. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution: The methacryloyloxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Polymerization: Polymers with enhanced mechanical and thermal properties.
Hydrolysis: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in dental restorative materials and tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and hydrogels with enhanced performance.
Wirkmechanismus
The mechanism of action of 6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its ability to undergo polymerization and form crosslinked networks. These networks provide mechanical strength and stability to the resulting materials. The methacryloyloxy group plays a crucial role in the polymerization process, while the dioxo and carboxylic acid groups contribute to the compound’s reactivity and compatibility with various substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methacryloyloxy)ethyl ferrocene carboxylate: Similar in structure but contains a ferrocene group, which imparts different properties.
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Contains a quaternary ammonium group, making it suitable for antibacterial applications.
Uniqueness
6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is unique due to its combination of methacryloyloxy, dioxo, and carboxylic acid groups. This combination allows for versatile reactivity and compatibility with various substrates, making it suitable for a wide range of applications in different fields .
Eigenschaften
Molekularformel |
C15H12O7 |
|---|---|
Molekulargewicht |
304.25 g/mol |
IUPAC-Name |
6-[2-(2-methylprop-2-enoyloxy)ethyl]-1,3-dioxo-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C15H12O7/c1-7(2)13(18)21-4-3-8-5-10-11(6-9(8)12(16)17)15(20)22-14(10)19/h5-6H,1,3-4H2,2H3,(H,16,17) |
InChI-Schlüssel |
OYFLFTGAHOMJHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCC1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


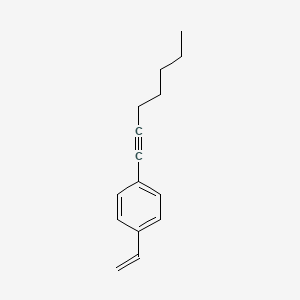
![benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14124117.png)

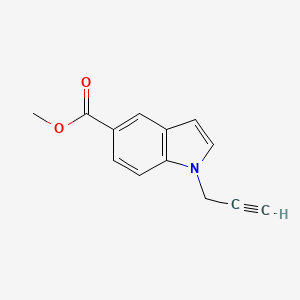

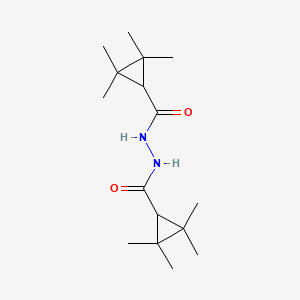
![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14124151.png)
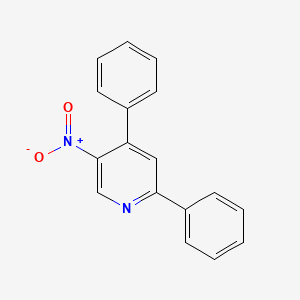
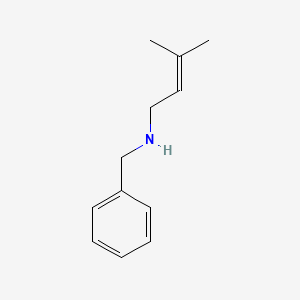
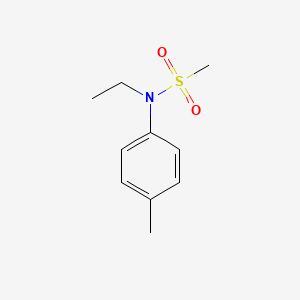

![15,15-dimethyl-23-thia-3-azahexacyclo[11.10.0.02,10.04,9.014,22.016,21]tricosa-1(13),2(10),4,6,8,11,14(22),16,18,20-decaene](/img/structure/B14124184.png)

![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14124196.png)
